molecular formula C9H13ClN2 B14835180 3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine

3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14835180
M. Wt: 184.66 g/mol
InChI Key: YMTBQJHAPBVOCK-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine typically involves the reaction of 3-chloro-4-methylpyridine with a suitable amine precursor. One common method is the reductive amination of 3-chloro-4-methylpyridine with propan-1-amine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at specific receptor sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(3-chloro-4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-4-6-12-8(9(7)10)3-2-5-11/h4,6H,2-3,5,11H2,1H3

InChI Key

YMTBQJHAPBVOCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CCCN)Cl

Origin of Product

United States

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